Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 6-position with a pyridin-2-YL group and at the 3-position with an ethyl carboxylate moiety.
Properties
CAS No. |
1027511-44-9 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
ethyl 6-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)11-8-17-18-9-10(7-16-13(11)18)12-5-3-4-6-15-12/h3-9H,2H2,1H3 |
InChI Key |
KBNORUSJGGNRCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
Ethyl acetoacetate reacts with N-amino-2-imino-pyridine under acidic conditions, forming the pyrazolo[1,5-a]pyrimidine core through sequential keto-enol tautomerization and cyclization. A representative procedure involves:
Optimization of Cyclocondensation Conditions
Critical parameters influencing yield and selectivity include:
| Parameter | Optimal Value | Yield Impact | Reference |
|---|---|---|---|
| Acid catalyst | 6 equiv acetic acid | +20% vs 2 eq | |
| Atmosphere | Oxygen | 94% vs 6% Ar | |
| Temperature | 130°C | 74% vs <50% | |
| Reaction time | 18 h | Max yield |
The oxygen atmosphere enhances oxidative aromatization, while excess acetic acid facilitates proton transfer during cyclization. Substituting acetic acid with p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) reduces yields to 39–55%.
Site-Selective Cross-Coupling Reactions
Recent advances employ palladium-catalyzed cross-coupling to functionalize the pyrazolo[1,5-a]pyrimidine core at C2 and C6 positions.
Sequential Sonogashira Coupling
A regiocontrolled approach using 2,6-dibromopyrazolo[1,5-a]pyrimidine enables selective functionalization:
C6 Alkynylation :
C2 Functionalization :
Computational Insights into Regioselectivity
DFT calculations reveal that C6 bromine in 2,6-dibromopyrazolo[1,5-a]pyrimidine has lower activation energy for oxidative addition (ΔΔG‡ = 3.2 kcal/mol), favoring initial C6 coupling. Steric effects from the pyrimidine N1 atom further direct catalysts to the C6 position.
Multi-Step Synthesis from Aminopyrazole Precursors
Japanese researchers developed a modular route featuring late-stage diversification:
Synthetic Sequence
Aminopyrazole Formation :
Core Assembly :
Functionalization :
Key Advantages
- Regioselectivity : >95% purity in triazole installation
- Yield : 63% overall for Ethyl 6-(pyridin-2-yl) variant
- Scalability : Demonstrated at 100 g scale with <5% yield drop
Alternative Methods: Pericyclic Reactions
Ding et al. reported a [4+2] cycloaddition approach avoiding traditional aminopyrazole intermediates:
Reaction Overview
Performance Metrics
- Yield : 68–76% over three steps
- Scope : Tolerates electron-withdrawing (NO₂, CF₃) and donating (OMe, NH₂) groups
- Limitation : Requires stoichiometric CuCl (10 mol%)
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
The 6-position substituent on the pyrazolo[1,5-a]pyrimidine ring critically influences physicochemical properties, stability, and biological activity. Below is a systematic comparison with key analogs:
Substituent Diversity at the 6-Position
Table 1: Substituents, Molecular Properties, and Key Data
Physicochemical and Stability Profiles
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance electrophilicity, facilitating nucleophilic substitution reactions. The pyridin-2-YL group in the target compound may confer π-stacking capabilities, enhancing binding to aromatic residues in kinases .
- Solubility : Esters with polar substituents (e.g., hydroxybenzoyl in ) exhibit improved aqueous solubility compared to halogenated analogs. The pyridin-2-YL group may moderate lipophilicity, balancing membrane permeability and solubility.
- Stability: Hydrolysis of the ethyl ester is a common degradation pathway. For example, ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate undergoes rapid decarboxylation under acidic or alkaline conditions . Substituents like pyridin-2-YL may sterically hinder hydrolysis, enhancing stability.
Biological Activity
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the cyclocondensation of appropriate precursors. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity. The general synthetic pathway includes:
- Starting Materials : 3-amino-pyrazole derivatives and pyridine carboxylic acids.
- Cyclization Reaction : The reaction between these precursors is facilitated by heat and a suitable solvent, often yielding the desired pyrazolo[1,5-a]pyrimidine core.
- Esterification : The final step often involves esterification to produce the ethyl ester derivative.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Research indicates that compounds within this class can inhibit tumor cell proliferation through several mechanisms:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent inhibitory effects .
- Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death .
Enzymatic Inhibition
The compound also exhibits significant enzymatic inhibition properties:
- Dihydroorotate Dehydrogenase (DHODH) : this compound has been identified as a potent inhibitor of DHODH, an enzyme critical in pyrimidine biosynthesis. This inhibition is particularly relevant for malaria treatment .
- CRF Receptor Antagonism : Similar compounds have been explored as antagonists for corticotropin-releasing factor receptors (CRF1), showing potential anxiolytic effects .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- In Vitro Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines significantly inhibited the growth of HeLa and HCT116 cancer cell lines with IC50 values ranging from 0.36 µM to 1.8 µM .
- Animal Models : In animal models, compounds similar to this compound exhibited favorable pharmacokinetic profiles and effective oral bioavailability, making them suitable candidates for further clinical trials .
Summary Table of Biological Activities
Q & A
Q. Key Reagents :
Which spectroscopic methods are critical for characterizing this compound?
Basic
Characterization relies on:
- ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., pyridinyl protons appear as doublets at δ 8.5–9.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
- Melting Point Analysis : Validates purity (e.g., derivatives with methyl groups melt at 159–160°C) .
Example : Ethyl 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate (4k) shows distinct ¹H NMR signals for methyl groups at δ 2.4–2.6 ppm .
How can researchers optimize the ester group's position to enhance biological activity?
Advanced
Structure-activity relationship (SAR) studies reveal:
- Positional Sensitivity : Moving the ester from C3 to C2 decreases B-Raf kinase inhibition by >50% .
- Substituent Effects : Bulky groups (e.g., trifluoromethyl) at the pyridinyl ring enhance target binding .
Table 1 : Impact of Ester Position on B-Raf Kinase Inhibition
| Ester Position | IC₅₀ (nM) | Reference |
|---|---|---|
| C3 | 12 | |
| C2 | 28 |
Methodological Insight : Use molecular docking to predict steric clashes and optimize substituent placement .
What strategies address hydrolysis issues in ester derivatives during synthesis?
Advanced
Hydrolysis challenges depend on reaction conditions:
Q. Recommendations :
- Use protecting groups (e.g., tert-butyl esters) during synthesis .
- Monitor reaction progress via TLC to terminate hydrolysis before side reactions dominate .
How to design analogs with varied substituents to explore structure-activity relationships?
Q. Advanced
Core Modifications : Replace the pyridinyl group with heterocycles (e.g., thiophene) to alter electronic properties .
Substituent Screening : Test substituents at C5 and C7 (e.g., methyl, isopropyl) for steric/electronic effects .
Example : Ethyl 5-isopropyl-7-oxo derivatives (4l) show improved solubility due to reduced crystallinity .
Table 2 : Yield Variation with Substituents
| Substituent (Position) | Yield (%) | Reference |
|---|---|---|
| Methyl (C5) | 95 | |
| Cyclopropyl (C7) | 87 |
What are typical intermediates in synthesizing this compound?
Basic
Key intermediates include:
- 5-Aminopyrazole-4-carbonitriles : Used in cyclization with β-diketones .
- Enaminones : React with pyrazole intermediates to form the pyrimidine ring .
Example : Ethyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates are hydrolyzed to carboxylic acids before coupling with amines .
How to resolve contradictions in reaction yields when varying substituents?
Advanced
Yield discrepancies arise from:
Q. Troubleshooting :
- Optimize solvent polarity (e.g., DMF for polar intermediates) .
- Use microwave-assisted synthesis to accelerate slow reactions .
What in silico methods predict the compound's interaction with biological targets?
Q. Advanced
- Molecular Docking : Predict binding modes with kinases (e.g., B-Raf) using AutoDock Vina .
- Pharmacophore Modeling : Identify critical hydrogen-bonding sites (e.g., pyridinyl N as a H-bond acceptor) .
Case Study : In silico studies on GABA receptors highlight the pyrimidine ring's role in π-π stacking .
How to modify the pyridinyl group to improve physicochemical properties?
Q. Advanced
- Bioisosteric Replacement : Substitute pyridinyl with pyrimidinyl to enhance metabolic stability .
- Fluorination : Introduce fluorine at C6 to increase lipophilicity and blood-brain barrier penetration .
Example : 5-(Trifluoromethyl) analogs show 3-fold higher cellular uptake in cancer models .
What solvents and catalysts are optimal for key cyclization reactions?
Q. Basic
- Solvents : THF or DMF for polar intermediates; ethanol for esterification .
- Catalysts : LiHMDS for deprotonation in cyclization ; p-TsOH for acid-catalyzed esterification .
Table 3 : Reaction Conditions and Outcomes
| Reaction Step | Solvent/Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | THF/LiHMDS | 89 | |
| Esterification | Ethanol/p-TsOH | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
